PCO371
描述
PCO-371,也称为1-(3,5-二甲基-4-(2-((4-氧代-2-(4-(三氟甲氧基)苯基)-1,3,8-三氮杂螺[4.5]癸-1-烯-8-基)磺酰基)乙基)苯基)-5,5-二甲基-2,4-咪唑烷二酮,是一种口服活性甲状旁腺激素受体1的全激动剂。该化合物以其特异性而著称,因为它不影响甲状旁腺激素受体2 。
准备方法
PCO-371 的合成涉及多个步骤,从母液的制备开始。该化合物溶解在二甲基亚砜中,使其浓度达到每毫升40毫克 。PCO-371 的工业生产方法没有广泛记载,但该化合物通常在研究实验室中合成,用于实验目的。
化学反应分析
PCO-371 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个原子或原子基团取代一个原子或原子基团。常见的试剂包括卤素和亲核试剂。
科学研究应用
PCO-371 在科学研究中有多种应用,尤其是在化学、生物学、医学和工业领域:
化学: PCO-371 被用作模型化合物来研究甲状旁腺激素受体激动剂的行为。
生物学: 该化合物用于研究甲状旁腺激素受体在各种生物过程中的作用。
医学: PCO-371 已经被研究用于治疗与甲状旁腺激素疾病相关的疾病,例如甲状旁腺功能减退症.
工业: 该化合物用于开发新的药物和治疗剂.
作用机制
PCO-371 通过作为甲状旁腺激素受体1 的全激动剂来发挥作用。该受体参与调节体内的钙稳态。当 PCO-371 与受体结合时,它会刺激环腺苷酸的产生,从而激活各种下游信号通路 。这导致调节血液中的钙水平和骨骼代谢 。
相似化合物的比较
PCO-371 对甲状旁腺激素受体1 的特异性是独一无二的。类似的化合物包括:
特立帕肽: 重组甲状旁腺激素,用于治疗骨质疏松症。
阿巴帕肽: 甲状旁腺激素相关蛋白的合成类似物,用于治疗骨质疏松症。
骨化三醇: 维生素 D 的活性形式,也参与钙稳态。
生物活性
PCO371 is a novel, orally active small-molecule agonist of the parathyroid hormone receptor type 1 (PTHR1), which has garnered significant attention for its potential therapeutic applications in conditions like hypoparathyroidism and osteoporosis. This article synthesizes recent research findings on the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and clinical implications.
This compound functions primarily as a full agonist of PTHR1, activating the receptor to promote calcium homeostasis. It does not interact with the parathyroid hormone type 2 receptor (PTHR2), which is crucial for its selectivity. The compound has been shown to enhance calcium reabsorption in renal tissues and stimulate bone turnover without significantly increasing urinary calcium excretion, differentiating it from traditional PTH injections .
Key Findings:
- Calcium Homeostasis : this compound effectively restores serum calcium levels in hypocalcemic models, demonstrating a more prolonged effect compared to PTH injections .
- Bone Mineral Density : In osteopenic rats, this compound increases bone turnover markers; however, its effect on bone mass is limited when administered orally .
Pharmacokinetics
A clinical pharmacology study assessed the pharmacokinetics (PK) and metabolism of this compound. Healthy male volunteers received oral doses of [^14C]this compound to evaluate its absorption, distribution, metabolism, and excretion (ADME). The study aims to determine how much radioactivity is recoverable from urine and feces following administration .
Summary of Results:
- Elimination : The study is ongoing, but preliminary data suggest that this compound is well-absorbed with predictable elimination pathways.
- Mass Balance : Understanding the mass balance will help elucidate the compound's safety profile and potential interactions .
Structural Insights
Recent studies utilizing high-resolution structural biology techniques have revealed the binding mode of this compound at the cytoplasmic interface of PTHR1. This unique binding site differs from previously known sites for small molecules or peptide ligands in G-protein-coupled receptors (GPCRs) .
Binding Characteristics:
- G-Protein Activation : this compound stabilizes an outward-bent conformation of transmembrane helix 6 (TM6), favoring G-protein activation over β-arrestin signaling .
- Mutational Analysis : Key residues such as Proline 415 are critical for receptor activation and selectivity. Mutations at this position significantly reduce the potency of this compound .
Comparative Efficacy
The efficacy of this compound has been compared to traditional peptide-based therapeutics. While peptide drugs targeting PTHR1 require injection, this compound offers an oral alternative with comparable effects on calcium levels and bone density under specific conditions.
Parameter | This compound | PTH Injections |
---|---|---|
Administration Route | Oral | Subcutaneous/Intradermal |
Calcium Restoration | Effective | Effective |
Bone Turnover Increase | Moderate | High |
Urinary Calcium Excretion | Low | High |
Case Studies and Clinical Implications
Case studies involving animal models indicate that while this compound effectively increases bone turnover, the increase in bone mass is limited compared to traditional therapies. This suggests that while it may be beneficial for managing hypocalcemia and osteoporosis, it may not fully replace existing treatments but rather complement them.
属性
IUPAC Name |
1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZJFVOUPUFOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613373-33-3 | |
Record name | PCO-371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613373333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PCO-371 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PCO-371 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE53TU0WSQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。